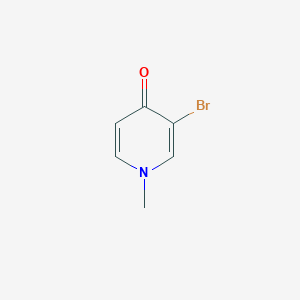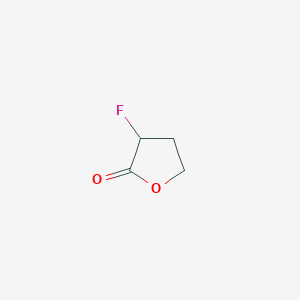
6-(bromomethyl)-2,4-dihydro-1,3-dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is an organic compound that belongs to the class of dioxines It is characterized by the presence of a bromomethyl group attached to the sixth position of a 2,4-dihydro-1,3-dioxine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a tungsten bulb, leading to the desired monobromo product in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial production process.
化学反应分析
Types of Reactions
6-(bromomethyl)-2,4-dihydro-1,3-dioxine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as acetone or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation reactions can produce corresponding oxides.
科学研究应用
6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
作用机制
The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: This compound shares a similar bromomethyl group but is part of a different ring system.
6-bromomethyl-2,4-diaminopteridine: Another compound with a bromomethyl group, used in nucleophilic displacement reactions.
Uniqueness
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is unique due to its specific ring structure and the position of the bromomethyl group. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic applications that similar compounds may not be suitable for.
属性
CAS 编号 |
402715-75-7 |
|---|---|
分子式 |
C5H7BrO2 |
分子量 |
179 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




